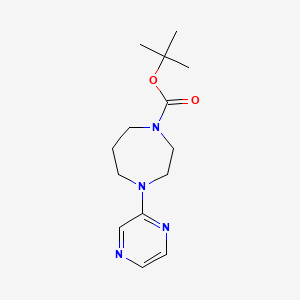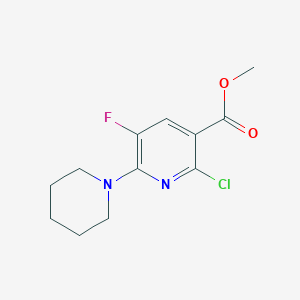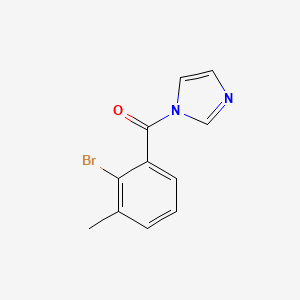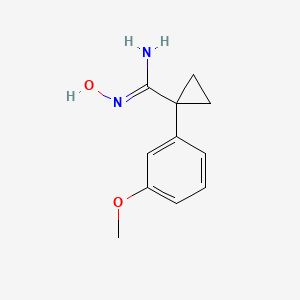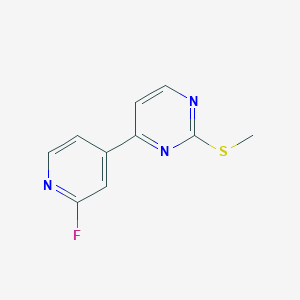
4-(2-氟吡啶-4-基)-2-(甲硫基)嘧啶
描述
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine (FPMP) is a heterocyclic compound that has a wide range of applications in the scientific research field. It is a five-membered ring structure composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one fluorine atom. FPMP is a versatile compound that can be used in various biochemical and physiological processes, and has been studied for its potential applications in drug discovery and development, as well as in the fields of medicinal chemistry and biochemistry.
科学研究应用
腐蚀抑制性能
已经研究了4-(2-氟吡啶-4-基)-2-(甲硫基)嘧啶及相关化合物的腐蚀抑制性能。Kaya等人(2016年)研究了吡啶衍生物在铁表面的吸附和腐蚀抑制特性,包括1-(5-氟-2-(甲硫基)嘧啶-4-基)吡啶衍生物。量子化学计算和分子动力学模拟被用于评估这些性质,表明这些化合物在材料科学和工程中保护金属表面方面具有潜在应用(Kaya et al., 2016)。
抗分枝杆菌活性
Elumalai等人(2013年)研究了新型嘧啶衍生物的抗分枝杆菌活性。该研究合成了一系列2,4,5,6-嘧啶衍生物,展示了对结核分枝杆菌的强效活性。这些发现突显了4-(2-氟吡啶-4-基)-2-(甲硫基)嘧啶衍生物在开发新的抗微生物药物方面的潜力(Elumalai et al., 2013)。
镇痛性能
Ukrainets等人(2015年)研究了吡啶和嘧啶衍生物的镇痛性能。通过修改某些吡啶基团在特定吡啶并[1,2-a]嘧啶核中,他们确定了对位取代衍生物中增强的生物活性。该研究表明了这些化合物在疼痛管理中的治疗潜力(Ukrainets et al., 2015)。
抗炎和镇痛剂
Muralidharan等人(2019年)专注于合成新型嘧啶衍生物以用于其抗炎和镇痛活性。这项研究为4-(2-氟吡啶-4-基)-2-(甲硫基)嘧啶在开发用于炎症和疼痛的新药物方面提供了见解(Muralidharan et al., 2019)。
抗病毒性能
Munier-Lehmann等人(2015年)在一系列2-(3-烷氧基-1H-吡唑-1-基)嘧啶中发现了抗病毒性能,包括4-(2-氟吡啶-4-基)-2-(甲硫基)嘧啶的衍生物。这些化合物对麻疹病毒表现出显著活性,表明它们在抗病毒疗法中的潜在用途(Munier-Lehmann et al., 2015)。
生物传感和生物医学应用
Bischof等人(2013年)探讨了涉及嘧啶衍生物的钌(II)二羰基配合物在生物传感和生物医学应用中的使用。这些化合物展示了在医学诊断和治疗中使用的有希望的性质(Bischof et al., 2013)。
荧光探针
Hagimori等人(2022年)合成了新型基于吡啶的荧光化合物,包括吡啶并[1,2-a]吡咯[3,4-d]嘧啶。他们的光物理研究表明这些化合物在各个领域作为荧光探针的潜在应用(Hagimori et al., 2022)。
属性
IUPAC Name |
4-(2-fluoropyridin-4-yl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c1-15-10-13-5-3-8(14-10)7-2-4-12-9(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCDLTSLUGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


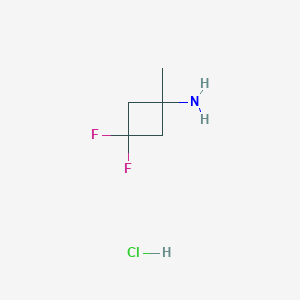

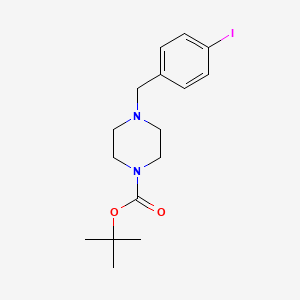

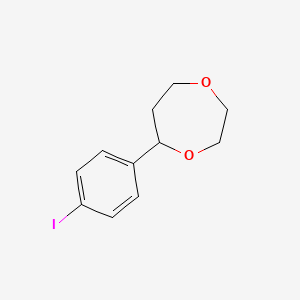
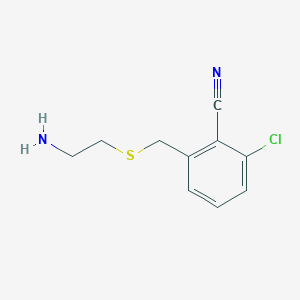
![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)

